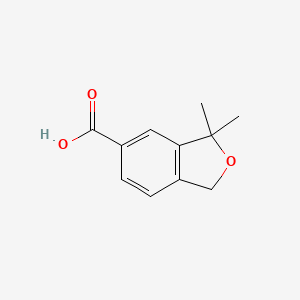
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a benzofuran derivative. . This compound, like other benzofuran derivatives, has a unique structure that makes it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Other methods include palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction, condensation of activated methylene following Dieckmann reaction conditions, and intramolecular Friedel–Crafts reaction . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium, platinum, and acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the benzofuran ring .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation . Additionally, these compounds can interact with various enzymes and receptors, leading to their biological effects .
Comparison with Similar Compounds
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-2-carboxylic acid and 3,7-dimethyl-1-benzofuran-2-carboxylic acid . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and applications. The presence of the 3,3-dimethyl group in this compound may enhance its stability and reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethyl-1H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2)9-5-7(10(12)13)3-4-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
NAHLEXBLNXINNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CO1)C=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


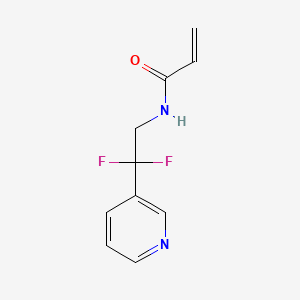
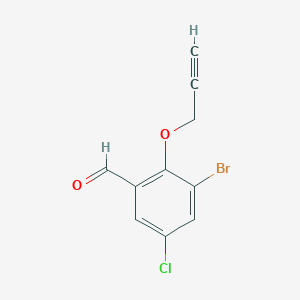
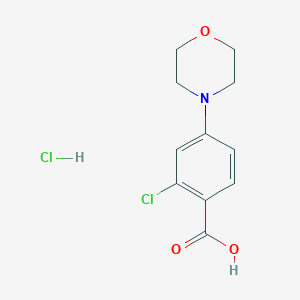
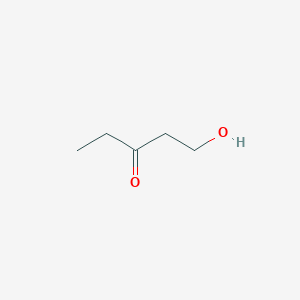
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
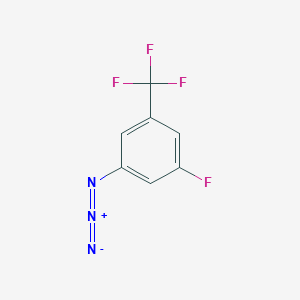
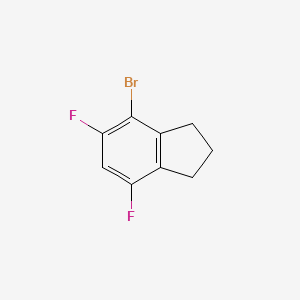
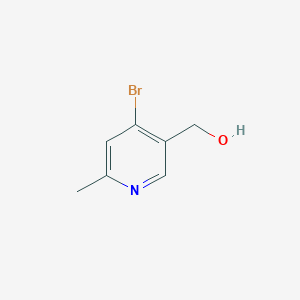

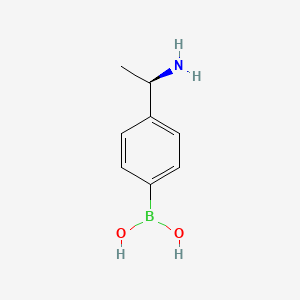
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
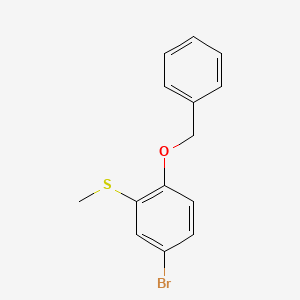
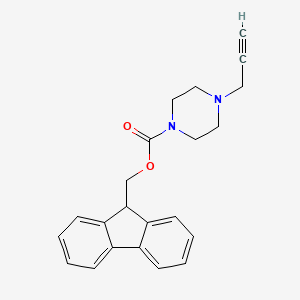
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
